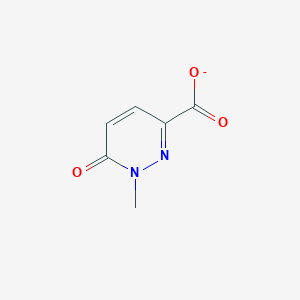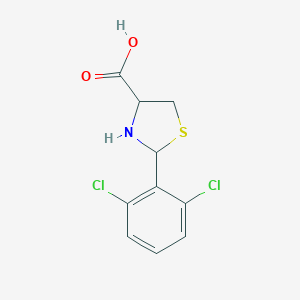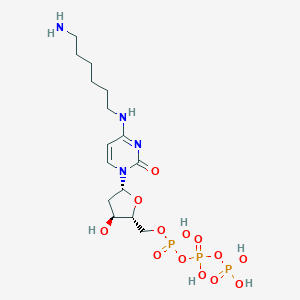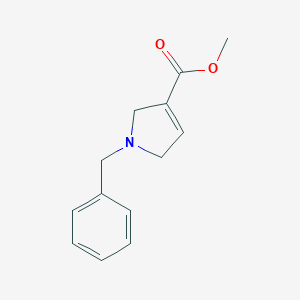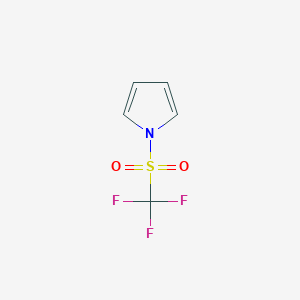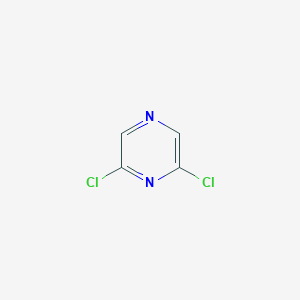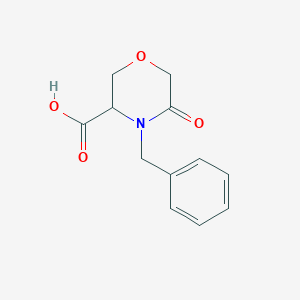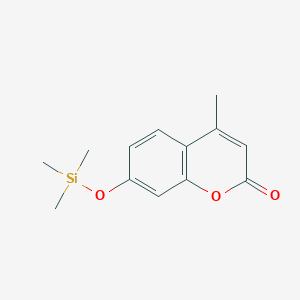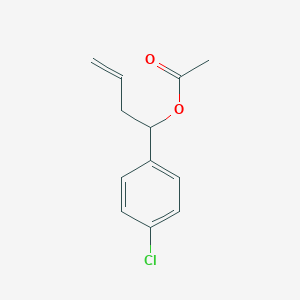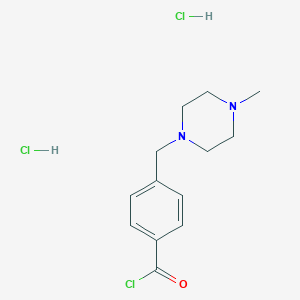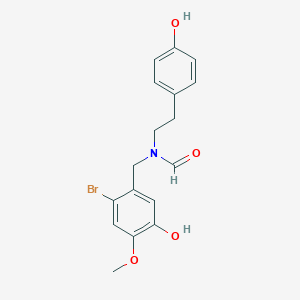![molecular formula C19H24Cl2N4 B021078 N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine CAS No. 100427-80-3](/img/structure/B21078.png)
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is a complex organic compound with the molecular formula C19H24Cl2N4 and a molecular weight of 379.3 g/mol. This compound is characterized by the presence of dimethylamino, phenylazo, and bis(beta-chloroethyl)benzylamine groups, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 4-dimethylaminobenzenediazonium chloride, followed by coupling with benzylamine derivatives under controlled conditions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
化学反应分析
Types of Reactions
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
科学研究应用
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester: Similar in structure but with different functional groups.
4,4’-Bis(dimethylamino)benzophenone: Shares the dimethylamino and phenyl groups but differs in overall structure and reactivity.
Uniqueness
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
100427-80-3 |
|---|---|
分子式 |
C19H24Cl2N4 |
分子量 |
379.3 g/mol |
IUPAC 名称 |
4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3 |
InChI 键 |
QAVOZXCKBNBBOK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
同义词 |
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


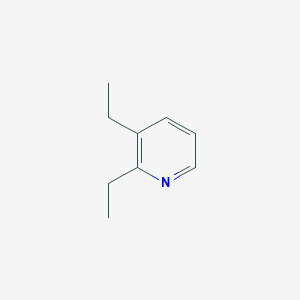
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
